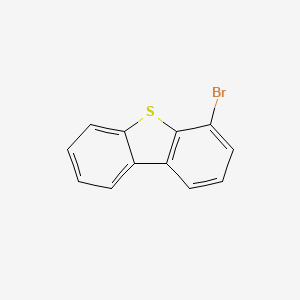

4-Bromodibenzothiophene

Description

Contextualizing Dibenzothiophene (B1670422) Derivatives in Contemporary Chemical Sciences

Dibenzothiophene (DBT) and its derivatives are a prominent class of heterocyclic compounds in chemical sciences. wikipedia.org Structurally, dibenzothiophene is composed of two benzene (B151609) rings fused to a thiophene (B33073) ring, creating a planar, aromatic system. wikipedia.orgwikipedia.org These compounds are naturally found in fossil fuels like crude oil and coal, where their presence, particularly derivatives like 4,6-dimethyldibenzothiophene, poses challenges for the petroleum industry due to their resistance to removal during hydrodesulfurization processes. wikipedia.orgrsc.org

Beyond their role as petroleum impurities, dibenzothiophene derivatives are versatile platforms in organic synthesis and materials science. acs.org The core structure is electron-rich and can be functionalized through various chemical reactions. wikipedia.org Their rigid and planar geometry, combined with their electronic characteristics, makes them attractive scaffolds for the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. cymitquimica.com The study of their excited state dynamics, including relaxation mechanisms and intersystem crossing, is an active area of research aimed at understanding their potential in photophysical applications. acs.org The ability to systematically modify the dibenzothiophene core allows chemists to fine-tune the resulting molecules' properties for specific applications. wikipedia.org

Significance of Bromine Substitution in Dibenzothiophene Core Structures for Research Applications

The introduction of a bromine atom onto the dibenzothiophene core, as seen in 4-bromodibenzothiophene, is a critical strategy in synthetic chemistry. nih.gov Bromination transforms a relatively inert C-H bond into a more reactive C-Br bond, which serves as a versatile functional handle for subsequent chemical modifications. nih.gov This versatility makes organobromides, such as this compound, valuable building blocks for constructing more elaborate molecular architectures. nih.gov

The bromine atom significantly influences the electronic properties of the dibenzothiophene system. researchgate.net Its presence can alter the molecule's reactivity, making it a candidate for various chemical transformations, including electrophilic substitutions and cross-coupling reactions. cymitquimica.com These reactions allow for the covalent attachment of other functional groups, enabling the synthesis of a wide array of derivatives with tailored properties. This capability is particularly important in materials science, where precise control over molecular structure is essential for developing materials with desired electronic and optical characteristics for applications like organic electronics. cymitquimica.comresearchgate.net

Overview of Research Trajectories for this compound and Related Isomers

Research involving this compound and its isomers, such as 1-bromo, 2-bromo, and 3-bromodibenzothiophene, primarily focuses on their use as key intermediates in organic synthesis. chemicalbook.com The position of the bromine atom on the dibenzothiophene skeleton dictates the regioselectivity of subsequent reactions, allowing for the targeted synthesis of specific isomers of more complex molecules. For instance, with butyllithium, the parent dibenzothiophene undergoes lithiation at the 4-position, highlighting this position's reactivity. wikipedia.org

Chemical Data for this compound

| Property | Value |

| Chemical Formula | C₁₂H₇BrS nih.gov |

| IUPAC Name | This compound nih.gov |

| Molar Mass | 263.15 g/mol nih.gov |

| CAS Number | 97511-05-2 nih.gov |

| Appearance | Crystalline solid |

| Melting Point | 85.0 to 89.0 °C chemicalbook.com |

| Boiling Point | 386.6±15.0 °C (Predicted) chemicalbook.com |

| InChI Key | GJXAVNQWIVUQOD-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXAVNQWIVUQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332505 | |

| Record name | 4-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97511-05-2 | |

| Record name | 4-Bromodibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97511-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromodibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Organic Transformations Involving 4 Bromodibenzothiophene

Established Synthesis Pathways for 4-Bromodibenzothiophene

Synthesis from Dibenzothiophene (B1670422) Precursors

A direct and high-yielding method for the preparation of this compound involves the selective bromination of dibenzothiophene. chemicalbook.com This pathway is characterized by a two-stage reaction process that ultimately yields the desired product in high purity. chemicalbook.com

The general procedure begins with the dissolution of dibenzothiophene in tetrahydrofuran (B95107) (THF) at a reduced temperature of -40°C. To this solution, a 2.5 M solution of n-butyllithium (n-BuLi) is slowly introduced, and the reaction is allowed to proceed for one hour. Following this, the temperature is raised to 0°C. In the subsequent step, the reaction mixture is cooled to -78°C, and 1,2-dibromoethane (B42909) is added dropwise. The mixture is then gradually warmed to room temperature and stirred for 12 hours. chemicalbook.com

Upon completion, the solvent is removed under reduced pressure. The resulting residue is subjected to an extraction process using water and chloromethane (B1201357). The organic phase is collected, concentrated, and the crude product is recrystallized from a mixture of chloromethane and hexane. This process affords the this compound intermediate as a white solid with a notable yield of 95%. chemicalbook.com

| Parameter | Condition |

|---|---|

| Starting Material | Dibenzothiophene |

| Reagents | n-butyllithium, 1,2-dibromoethane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to Room Temperature |

| Reaction Time | 12 hours (post-addition) |

| Yield | 95% |

Multi-step Synthetic Routes to this compound

A multi-step synthesis for a closely related compound, 4-bromobenzo[b]thiophene (B1340190), has been developed, which provides a strategic pathway that can be adapted for the synthesis of this compound. This route commences with 2-bromo-6-fluorobenzaldehyde (B104081) and proceeds through key etherification and Wittig reactions. google.com

The synthesis initiates with 2-bromo-6-fluorobenzaldehyde, a readily available aromatic aldehyde. This starting material possesses the necessary bromine and aldehyde functionalities, which are crucial for the subsequent transformations that lead to the formation of the dibenzothiophene core. google.com

The first key transformation is an etherification reaction between 2-bromo-6-fluorobenzaldehyde and a halogenated methyl mercaptan, such as chloromethyl methyl sulfide. This reaction is typically carried out in the presence of a base in an organic solvent. The purpose of this step is to introduce the sulfur-containing side chain that will ultimately form the thiophene (B33073) ring of the dibenzothiophene structure. google.com

Following the etherification, the resulting intermediate undergoes a reaction with triphenylphosphine (B44618) to form a quaternary phosphonium (B103445) salt. This salt is then subjected to an intramolecular Wittig reaction. The ylide generated from the phosphonium salt reacts with the aldehyde group within the same molecule, leading to the formation of the thiophene ring and thus completing the dibenzothiophene core structure. google.com This cyclization is a critical step in forming the final product.

Specific Reaction Conditions and Reagents for Optimized Yields

For the multi-step synthesis of the related 4-bromobenzo[b]thiophene, specific reaction conditions have been identified to optimize the yield. In the initial etherification step, the use of acetone (B3395972) as the organic solvent and potassium carbonate as the base, with chloromethyl mercaptan as the halogenated methyl mercaptan, has been found to be effective. The reaction proceeds at a mild temperature of 30-35°C for 4 hours. google.com

For the subsequent step involving the reaction with triphenylphosphine, toluene (B28343) is used as the solvent, and the reaction is carried out at a temperature of 100-110°C for 4 hours. google.com These conditions have been shown to facilitate the formation of the quaternary phosphonium salt in good yield, setting the stage for the final intramolecular Wittig cyclization.

| Step | Reagents and Solvents | Temperature | Time |

|---|---|---|---|

| Etherification | 2-bromo-6-fluorobenzaldehyde, chloromethyl mercaptan, potassium carbonate, acetone | 30-35°C | 4 hours |

| Phosphonium Salt Formation | Intermediate from etherification, triphenylphosphine, toluene | 100-110°C | 4 hours |

Solvent Systems and Alkali Selection (e.g., Acetone, Potassium Carbonate)

The synthesis of this compound can be approached through direct electrophilic bromination of the parent dibenzothiophene or via a lithiation-bromination sequence. The choice of solvent and, if applicable, the base is crucial for reaction efficiency, selectivity, and yield.

In the electrophilic bromination of aromatic compounds, the solvent's polarity can influence the reaction rate and selectivity. For the bromination of dibenzothiophene, solvents such as acetic acid or acetonitrile (B52724) are commonly employed. For instance, the electrophilic bromination of various aromatic substrates has been effectively carried out using N-bromosuccinimide (NBS) as the bromine source in acetonitrile nih.gov. This system allows for controlled reaction conditions. Another approach involves using bromine in a solvent like acetic acid, which can facilitate the reaction with dibenzothiophene sulfoxide, a precursor that can be reduced to the target compound google.com.

A more regioselective method involves a directed lithiation followed by quenching with an electrophilic bromine source. In a documented synthesis, dibenzothiophene is treated with n-butyllithium in an ethereal solvent like tetrahydrofuran (THF) chemicalbook.com. This process does not involve a traditional alkali base like potassium carbonate but rather a strong organometallic base to deprotonate the specific 4-position of the dibenzothiophene ring. The resulting aryllithium species is then reacted with an electrophile such as 1,2-dibromoethane to introduce the bromine atom chemicalbook.com.

While not directly for this compound, synthetic routes for the related 4-bromobenzo[b]thiophene highlight common solvent and alkali systems in heterocyclic chemistry. These include using acetone as the solvent with potassium carbonate as the base, or alternatives like dimethylformamide (DMF) with sodium hydroxide, and tetrahydrofuran (THF) with sodium carbonate google.compatsnap.com. These examples underscore the broad utility of specific solvent-base combinations in achieving desired transformations on related sulfur-containing aromatic structures.

Temperature and Reaction Time Optimization

Optimizing temperature and reaction time is paramount for maximizing product yield while minimizing the formation of impurities, such as over-brominated or isomeric byproducts.

For the lithiation-bromination synthesis of this compound, precise temperature control is essential. The initial lithiation step with n-butyllithium in THF is conducted at low temperatures, starting at -40°C and slowly warming to 0°C over a period of 7 hours chemicalbook.com. The subsequent bromination step requires even colder conditions, with the reaction mixture being cooled to -78°C before the addition of 1,2-dibromoethane, followed by a gradual warming to room temperature over 12 hours chemicalbook.com. These carefully controlled temperature gradients and extended reaction times are crucial for the stability of the intermediate organolithium species and the success of the regioselective bromination.

In the context of electrophilic aromatic bromination, temperature and time are adjusted to control selectivity. Reactions with highly reactive substrates may be run at low temperatures (-30°C to 0°C) for short durations (e.g., 30 minutes) to prevent side reactions nih.gov. Conversely, less reactive substrates may require elevated temperatures (e.g., 60°C) and longer reaction times (e.g., 2-8 hours) to achieve complete conversion nih.gov. The optimization process often involves monitoring the reaction's progress to determine the point at which the highest yield of the desired product is obtained.

Advanced Synthetic Transformations and Derivatizations of this compound

The carbon-bromine bond in this compound is a synthetic linchpin, enabling a wide array of advanced transformations, particularly transition metal-catalyzed cross-coupling reactions. These methods allow for the construction of complex molecules with tailored electronic and photophysical properties.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for forging carbon-carbon bonds, bypassing the need for pre-functionalized organometallic reagents. This methodology can be applied to couple this compound with other aromatic systems, leading to the creation of highly π-extended frameworks relevant to materials science rsc.org. In such reactions, this compound can act as the aryl halide partner, coupling with a C-H bond of another heterocycle.

For example, the palladium-catalyzed C–H arylation of benzophospholes has been successfully demonstrated with a variety of heterocyclic bromides, including this compound, to produce extended π-conjugated molecules rsc.org. These reactions typically proceed well under phosphine (B1218219) ligand-free conditions with a palladium(II) acetate (B1210297) catalyst rsc.org. The conditions for these transformations are carefully optimized to facilitate the C-C bond formation.

Table 1: Palladium-Catalyzed C-H Arylation with this compound

| Arylating Agent | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | 1-Phenyl-1H-benzo[b]phosphole | Pd(OAc)₂ | NaOtBu | Toluene | 90 (Microwave) | 88 | rsc.org |

The Ullmann condensation is a classic and robust method for forming carbon-heteroatom bonds, particularly C-N bonds, using a copper catalyst organic-chemistry.orgunito.it. This reaction is highly valuable for synthesizing N-arylated compounds from aryl halides dntb.gov.ua. This compound is a suitable substrate for Ullmann C-N coupling, allowing for the introduction of primary and secondary amine functionalities at the 4-position. This transformation is crucial for producing aminated dibenzothiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.

The reaction typically involves heating the aryl bromide with an amine in the presence of a copper(I) salt, such as CuI, and a base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) researchgate.net. The choice of solvent, ligand, and base can significantly impact the reaction's efficiency and scope. Modern protocols have been developed that proceed under milder conditions than the traditionally harsh requirements of the Ullmann reaction unito.itresearchgate.net.

The copper(I)-catalyzed Ullmann C-N coupling is versatile and accommodates a broad range of nitrogen nucleophiles. Both primary and secondary aliphatic amines are effective coupling partners for aryl halides in this reaction researchgate.net. The reaction conditions can be tuned to suit the specific type of amine used. For instance, aliphatic primary and secondary amines often couple efficiently using a base like K₂CO₃, while aromatic amines may require a stronger base such as potassium tert-butoxide (tBuOK) researchgate.net.

The scope of the reaction has been demonstrated with various aliphatic primary amines and diamines, consistently providing the desired N-arylated products in good to excellent yields researchgate.net. This broad applicability makes the Ullmann C-N coupling a strategic method for creating libraries of aminated dibenzothiophene derivatives for further study.

Table 2: Representative Scope of Amines in Ullmann C-N Coupling Reactions with Aryl Bromides

| Amine Type | Example Amine | Catalyst System | Base | Temperature (°C) | General Yield | Reference |

| Primary Aliphatic | n-Hexylamine | CuI | K₂CO₃ | 60-100 | Good-Excellent | researchgate.net |

| Secondary Aliphatic | Diethylamine | CuI | K₂CO₃ | 60-100 | Good-Excellent | researchgate.net |

| Primary Diamine | N,N-Dimethylethylenediamine | CuI | K₂CO₃ | 60-100 | Good-Excellent | researchgate.net |

| Secondary Cyclic | Piperidine | CuI | K₂CO₃ | 60-100 | Good-Excellent | researchgate.net |

| Primary Aromatic | Aniline | CuI | tBuOK | 60-100 | Good-Excellent | researchgate.net |

Copper(I)-Catalyzed Ullmann C-N Coupling for Aminated Derivatives

Reaction Conditions for Amination (e.g., Temperature, Copper Loading)

The transformation of this compound to its aminated analogue, dibenzo[b,d]thiophen-4-amine, can be effectively achieved through a copper-catalyzed Ullmann-type C-N coupling reaction. This one-pot synthesis method offers a direct and efficient route to primary amines of polycyclic aromatic compounds.

In a typical procedure, the amination of this compound is carried out using aqueous ammonia (B1221849) as the amine source and copper(I) oxide (Cu₂O) as the catalyst in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). The reaction requires elevated temperatures and a specific catalyst loading to proceed efficiently. For the successful conversion of this compound, a temperature of 120 °C is maintained for 48 hours with a copper loading of 40 mol % of Cu₂O. These conditions have been demonstrated to afford the desired product in a 71% yield. hnu.edu.cn

This copper-catalyzed amination is part of a broader strategy for the synthesis of N-substituted dibenzothiophenes, which are valuable in drug discovery. The use of an inexpensive catalyst and a readily available ammonia source makes this protocol both economically and environmentally favorable. hnu.edu.cn

Table 1: Reaction Conditions for the Amination of this compound

| Parameter | Value | Reference |

| Substrate | This compound | hnu.edu.cn |

| Reagent | Aqueous Ammonia (28-30% w/w) | hnu.edu.cn |

| Catalyst | Copper(I) Oxide (Cu₂O) | hnu.edu.cn |

| Catalyst Loading | 40 mol % | hnu.edu.cn |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | hnu.edu.cn |

| Temperature | 120 °C | hnu.edu.cn |

| Reaction Time | 48 hours | hnu.edu.cn |

| Yield | 71% | hnu.edu.cn |

Suzuki-Miyaura Cross-Coupling of Brominated Benzophospholes

While direct Suzuki-Miyaura cross-coupling of this compound itself is a common transformation, the synthesis of the dibenzothiophene core from brominated precursors of related P-heterocycles like benzophospholes is a more nuanced approach. The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide. researchgate.net

In a synthetic strategy analogous to the construction of biaryl systems, a brominated benzophosphole oxide could theoretically be coupled with a suitable boronic acid or ester. This would be followed by a ring-closing reaction to form the central thiophene ring of the dibenzothiophene scaffold. This multi-step approach allows for the modular construction of complex dibenzothiophene derivatives. The synthesis of phosphole derivatives has been achieved through methods like the McCormack reaction followed by esterification. nih.gov

Intramolecular Electrophilic Borylation

Intramolecular electrophilic C-H borylation represents a powerful, transition-metal-free methodology for the formation of carbon-boron bonds, which can then be further functionalized. qs-gen.comresearchgate.netwuxiapptec.com This approach is particularly useful for creating borylated aromatic compounds. The synthesis of borylated benzothiophenes has been achieved through a catalyst-free formal thioboration of carbon-carbon triple bonds, which proceeds via boron-induced activation of the alkyne followed by electrophilic cyclization. escholarship.orgnih.gov

While a direct application to this compound is not explicitly detailed in the provided search results, the general principle involves the cyclization of a suitably substituted precursor. For instance, a 2-bromo-2'-thio-biphenyl derivative could potentially undergo an intramolecular electrophilic borylation to form the dibenzothiophene ring system, with the bromine atom already in place. This method offers the advantage of installing a versatile boron functional group during the ring-forming step. escholarship.orgnih.gov

Electrophilic Substitution Reactions on the Dibenzothiophene Core

The dibenzothiophene core is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the existing substituents and the inherent reactivity of the dibenzothiophene nucleus. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of these reactions is a key consideration. For an unsubstituted aromatic ring, the position of attack by an electrophile is determined by the relative stability of the resulting carbocation intermediate (arenium ion). libretexts.org In the case of substituted benzenes, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. libretexts.orgresearchgate.net

For dibenzothiophene, the presence of the sulfur atom and the fused benzene (B151609) rings influences the electron density distribution and thus the preferred sites of electrophilic attack. Theoretical studies and experimental evidence are used to predict and confirm the regioselectivity of these reactions. wuxiapptec.comresearchgate.net For instance, the nitration of substituted aromatic rings can be influenced by both the activating/deactivating nature of the substituent and steric factors. stmarys-ca.edu

Photocyclization of Thioethers to Dibenzothiophenes

Photochemical cyclization provides a synthetic route to polycyclic aromatic compounds, including dibenzothiophenes, from appropriately structured precursors. This method often involves the irradiation of a diaryl thioether, leading to an intramolecular cyclization and subsequent aromatization to form the thiophene ring.

For example, the photocyclization-oxidation reaction of 1-phenyl-4-(2′-thienyl)-1,3-butadiene has been shown to yield 4-phenyl-benzo[b]thiophene, demonstrating that cyclization can occur onto a thiophene ring. scilit.com While a direct synthesis of this compound via this method from a brominated diaryl thioether is not explicitly described in the provided results, the general principle suggests its feasibility. The synthesis of various heterocyclic compounds through photochemical cyclizations is a well-established strategy. chim.it

Allylic Phosphonium Salt Initiated Domino Reactions for Dibenzothiophene Derivatives

A highly efficient, one-pot protocol for the synthesis of dibenzothiophene derivatives involves a domino reaction initiated by an allylic phosphonium salt. escholarship.orgnih.govnih.gov This methodology utilizes readily accessible starting materials, such as thioaurones and allylic phosphonium salts, and proceeds under mild reaction conditions. escholarship.orgnih.govnih.gov

The reaction is typically base-promoted and involves a sequence of transformations that rapidly build the complex tricyclic dibenzothiophene skeleton. The versatility of this approach allows for the synthesis of a variety of substituted dibenzothiophenes and their 1,4-dihydro analogues. nih.gov The preparation of dibenzothiophene derivatives via this route highlights the power of domino reactions in constructing complex molecular architectures in a single operation. plos.org

Reductive Scission of C-S Bonds

The carbon-sulfur bonds in the dibenzothiophene core can be cleaved under reductive conditions. This process, often referred to as desulfurization, is a key transformation in the hydrodesulfurization (HDS) of fossil fuels, where dibenzothiophene and its alkylated derivatives are common sulfur-containing impurities. nih.govplos.orgmdpi.com

The reductive cleavage of C-S bonds can be achieved using various reagents and conditions, including catalytic hydrogenation over metal catalysts or through the action of strong reducing agents. nih.gov While often associated with the removal of sulfur, this transformation can also be strategically employed in organic synthesis to modify the dibenzothiophene scaffold. The mechanism of C-S bond cleavage can proceed through different pathways, including stepwise and concerted reductive cleavage, depending on the specific substrate and reaction conditions. rsc.org

Mechanism Elucidation of Reactions Involving this compound

The mechanistic pathways of reactions involving this compound are crucial for understanding and optimizing synthetic transformations. This section delves into the analysis of the Ullmann C-N coupling reaction pathway and the role of triplet states in the cyclization processes of dibenzothiophene derivatives.

Reaction Pathway Analysis in Ullmann C-N Coupling

The Ullmann C-N coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds. In the context of this compound, a copper-catalyzed mechanism is generally accepted, proceeding through a catalytic cycle involving copper(I) and copper(III) intermediates.

A plausible mechanism for the Ullmann C-N coupling of this compound with an amine is depicted to initiate with the coordination of the amine nucleophile to a copper(I) catalyst, forming an active copper(I)-amine complex. nih.gov This initial step activates the nucleophile for the subsequent reaction.

The activated complex then undergoes oxidative addition with this compound. In this step, the copper(I) center inserts into the carbon-bromine bond of the dibenzothiophene, leading to the formation of a transient copper(III) intermediate. nih.govorganic-chemistry.org This oxidative addition is a key step in the catalytic cycle, bringing together the aryl halide and the nucleophile on the copper center.

| Step | Description | Intermediate Species |

| 1. Nucleophile Activation | The amine nucleophile coordinates to the copper(I) catalyst. | Copper(I)-amine complex |

| 2. Oxidative Addition | The copper(I)-amine complex reacts with this compound. | Copper(III) intermediate |

| 3. Reductive Elimination | The C-N bond is formed, and the product is released. | N-arylated dibenzothiophene |

| 4. Catalyst Regeneration | The copper(I) catalyst is regenerated. | Copper(I) species |

Involvement of Triplet States in Cyclization Processes

The photochemistry of dibenzothiophene and its derivatives is characterized by the efficient population of triplet excited states. chemrxiv.orgnih.govchemrxiv.org Understanding the role of these triplet states is crucial for elucidating the mechanisms of photochemical cyclization reactions.

Studies on the excited state dynamics of dibenzothiophene derivatives have shown that upon photoexcitation, the initially formed singlet excited state (S1) undergoes rapid and efficient intersystem crossing (ISC) to the triplet state (T1). chemrxiv.orgnih.govchemrxiv.org The quantum yields for triplet state formation in these systems are typically very high, often approaching 98%. chemrxiv.orgnih.gov This indicates that the triplet state is the dominant excited state species and is therefore likely to be the key intermediate in any subsequent photochemical reactions.

The high efficiency of intersystem crossing is a consequence of spin-orbit coupling, which facilitates the spin-forbidden transition from the singlet to the triplet manifold. rsc.org While specific photochemical cyclization reactions initiated from the triplet state of this compound are not extensively detailed in the provided search results, the confirmed high triplet quantum yield of the parent dibenzothiophene system strongly suggests that any such reaction would proceed primarily through a triplet mechanism.

The long lifetime of the triplet state, compared to the singlet state, allows for a greater probability of undergoing bimolecular or complex unimolecular reactions, such as cyclizations. The involvement of triplet diradicals has been reported in other cyclization reactions, such as the Bergman cyclization, highlighting the potential for triplet species to undergo bond-forming processes. nih.gov

| Parameter | Value/Observation | Significance |

| Intersystem Crossing (ISC) | Highly efficient | The triplet state is the major excited state species. |

| Triplet Quantum Yield | Approximately 98% chemrxiv.orgnih.gov | Most of the absorbed photons lead to the formation of the triplet state. |

| Triplet State Lifetime | Long-lived | Provides sufficient time for chemical reactions to occur. |

Advanced Spectroscopic and Computational Characterization of 4 Bromodibenzothiophene and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For 4-bromodibenzothiophene, the aromatic protons exhibit distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the positions of the bromine and sulfur atoms within the dibenzothiophene (B1670422) framework. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., doublets, triplets) reveal adjacent proton-proton interactions.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of neighboring atoms. The spectrum will show distinct signals for each unique carbon atom in the molecule. For instance, carbons directly bonded to the bromine or sulfur atoms will have characteristic chemical shifts. nih.govnih.gov A known spectrum for this compound was acquired on a VARIAN VXR-300 instrument. nih.gov

Table 1: Representative NMR Data for Dibenzothiophene Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| This compound | ¹³C | Not Specified | Data available but specific shifts not detailed in search results. nih.gov |

| 2-Bromodibenzothiophene (B1267234) | ¹³C | Not Specified | Data available but specific shifts not detailed in search results. nih.gov |

| Phenol | ¹H | DMSO-d₆ | 9.36 (-OH) |

| Phenol | ¹H | Acetone-d₆ | 8.29 (-OH) |

| Phenol | ¹H | CD₃CN | 6.90 (-OH) |

| Phenol | ¹H | CDCl₃ | 4.65 (-OH) |

| 4-Methylcatechol | ¹H | DMSO-d₆ | Data available but specific shifts not detailed in search results. researchgate.net |

| 4-Methylcatechol | ¹H | Acetone-d₆ | Data available but specific shifts not detailed in search results. researchgate.net |

| 4-Methylcatechol | ¹H | CD₃CN | Data available but specific shifts not detailed in search results. researchgate.net |

Mass Spectrometry (MS) (e.g., GC-MS, FAB-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a GC-MS analysis, the sample is first separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide structural information. For this compound (C₁₂H₇BrS), the molecular weight is approximately 263.15 g/mol . nih.govfishersci.ca The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. uliege.benih.gov

Table 2: Mass Spectrometry Data for Bromodibenzothiophene Isomers

| Compound | Technique | Key Findings |

|---|---|---|

| This compound | GC-MS | Molecular Weight: ~263.15 g/mol. Characteristic isotopic pattern for bromine is expected. nih.govfishersci.ca |

| 2-Bromodibenzothiophene | GC-MS | Top m/z peak at 264, second highest at 262, and third highest at 139. nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.com These techniques are complementary and provide a "fingerprint" for a molecule, allowing for its identification and characterization. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups and bond types. For this compound, one would expect to see characteristic bands for aromatic C-H stretching, C=C stretching in the aromatic rings, and C-S stretching. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum. An ATR-IR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. libretexts.org Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. A FT-Raman spectrum for this compound has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 3: Vibrational Spectroscopy Instrumentation for this compound

| Technique | Instrument | Source of Spectrum |

|---|---|---|

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. nih.gov |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. nih.gov |

UV-Vis Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.org

UV-Vis Absorption Spectroscopy: When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. Conjugated systems, such as the dibenzothiophene core, typically have strong absorptions in the UV region. The position and intensity of the absorption bands can be influenced by substituents on the aromatic rings.

Emission (Fluorescence) Spectroscopy: After a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. This process is known as fluorescence. The fluorescence spectrum provides information about the excited state of the molecule. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. wikipedia.orgkratos.comcarleton.edu XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. kratos.com The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS could be used to confirm the presence of carbon, sulfur, and bromine and to investigate their chemical states. cern.ch

Electron Microscopy (SEM, TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the morphological and structural characterization of materials incorporating this compound and its derivatives. These methods provide high-resolution imaging at the micro- and nanoscale, which is critical for understanding how these molecules assemble and integrate into thin films and nanostructures for electronic applications.

Scanning Electron Microscopy (SEM) is primarily used to analyze the surface topography and morphology of materials. For thin films made with this compound derivatives, such as those used in organic photovoltaics or hole transport layers, SEM can reveal crucial information about film continuity, grain size, grain boundaries, and surface roughness. SEM produces detailed, three-dimensional-like images by scanning a focused electron beam across the sample and detecting the resulting secondary or backscattered electrons. This analysis is vital for quality control and for correlating the surface structure with the material's electronic performance. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps of the surface.

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution, enabling the visualization of the internal structure of materials at the atomic level. To be analyzed with TEM, samples must be extremely thin (typically under 150 nm) to allow electrons to pass through them. For materials containing this compound, TEM is essential for analyzing crystal structures, identifying dislocations or defects within a crystalline film, and characterizing the size, shape, and lattice structure of nanoparticles or nanostructures. While SEM provides information about the surface, TEM reveals the bulk microstructure, such as the internal arrangement of molecules and the presence of different phases. Cryo-TEM, a variant where samples are flash-frozen, is particularly useful for observing the native structure of self-assembled block copolymer particles or other soft matter systems without artifacts from drying or staining.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides profound insights into the intrinsic electronic properties of this compound, guiding the design of new materials for organic electronics. Theoretical methods, particularly those based on quantum mechanics, can predict molecular structure, stability, and electronic behavior, which are essential for applications in devices like Organic Light Emitting Diodes (OLEDs).

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometries and ground-state electronic properties of organic semiconductor materials, including derivatives of dibenzothiophene. By using functionals like B3LYP or B3PW91 with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate stable molecular structures. The absence of imaginary frequencies in the vibrational analysis of these optimized structures confirms that they represent true energy minima on the potential energy surface.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of systems in the presence of time-dependent potentials, making

Laplacian Bond Order and NCI-RDG Analysis

The electronic structure and bonding characteristics of this compound have been elucidated through advanced computational methods, including Laplacian Bond Order (LBO) and Non-Covalent Interaction (NCI) analysis based on the Reduced Density Gradient (RDG). These techniques provide profound insights into the nature of covalent bonds and the subtle non-covalent forces that govern the molecule's conformation and intermolecular interactions.

Laplacian Bond Order (LBO)

Laplacian Bond Order is a quantum chemical concept used to characterize the nature of a chemical bond. nih.gov It is defined as a scaled integral of the negative parts of the Laplacian of the electron density within a specific spatial region known as the fuzzy overlap space. nih.gov The LBO serves as a powerful analytical tool, offering direct correlation with fundamental bond properties such as bond polarity, bond dissociation energy, and vibrational frequencies. nih.gov

Computational studies on mono-brominated dibenzothiophene isomers, including this compound, have utilized LBO analysis to meticulously examine the bonding within the molecule. nih.govresearchgate.net These investigations were performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, with the resulting data analyzed using software like Multiwfn 3.8 to understand the charge transport and distribution properties. nih.govresearchgate.net The analysis of LBO values for the various bonds, such as the C-S, C-C, and C-Br bonds, helps to quantify their respective strengths and electronic character, providing a detailed electronic map of the molecule.

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis is a method essential for visualizing and understanding weak interactions both within and between molecules. researchgate.netchemtools.org These interactions, which include van der Waals forces, hydrogen bonds, and steric repulsions, are crucial in determining molecular conformation and crystal packing. chemtools.orgcam.ac.uk The method is based on the electron density (ρ) and its dimensionless derivative, the Reduced Density Gradient (RDG). chemtools.orggithub.io

The RDG is defined as:

Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix distinguishes the type and strength of the interactions. researchgate.net The resulting 3D isosurfaces are color-coded to provide a qualitative representation of the non-covalent interactions. researchgate.netchemtools.org

| Isosurface Color | Sign(λ₂)ρ Value | Type of Interaction |

| Blue | Large, Negative | Strong, attractive (e.g., hydrogen bonds, dipole-dipole) |

| Green | Near Zero | Weak, attractive (e.g., van der Waals, π-π stacking) |

| Red | Large, Positive | Strong, repulsive (e.g., steric clashes, nonbonding) |

This table provides a general interpretation of NCI-RDG color-coded isosurfaces based on established methodologies. chemtools.orgacs.org

For this compound and its isomers, NCI-RDG analysis has been an integral part of first-principles studies to comprehend their charge distribution properties. nih.govresearchgate.net The analysis reveals the presence of van der Waals interactions within the aromatic system and can highlight potential halogen bonding involving the bromine atom, which is a type of non-covalent interaction relevant to halogenated compounds. nih.gov The visualization through NCI-RDG plots offers a clear depiction of the spatial regions where these stabilizing and destabilizing forces are dominant. researchgate.net

Applications of 4 Bromodibenzothiophene in Advanced Materials Science and Organic Electronics

Optoelectronic Materials and Devices

4-Bromodibenzothiophene and its isomers are crucial intermediates in the creation of organic semiconductors for optoelectronic devices. ossila.combloomtechz.com The unique properties of the dibenzothiophene (B1670422) structure are leveraged to build molecules for organic solar cells, organic light-emitting diodes, and organic field-effect transistors. ossila.comchemicalbook.comresearchgate.net

In the pursuit of high-efficiency organic solar cells, particularly all-polymer solar cells (all-PSCs), morphology control of the active layer is a critical challenge. rsc.org Research has demonstrated that this compound can be effectively employed as a volatile solid additive to optimize this morphology. rsc.org The introduction of this compound into the polymer blend enhances intermolecular interactions, which helps to guide the molecular aggregation and crystallization of the photoactive materials. rsc.org

Specifically, the bromine substitution on the dibenzothiophene core facilitates more ordered molecular stacking and the formation of well-defined fibril networks within the host polymer blend. rsc.org This improved morphology directly translates to enhanced device performance. In a notable study, an all-PSC system based on PM6:PY-DT and treated with this compound as a solid additive achieved a remarkable power conversion efficiency (PCE) of 19.30% (certified at 18.82%). rsc.org The broad applicability of this strategy was confirmed through its successful use in three other all-polymer systems, all of which exhibited significantly enhanced efficiencies. rsc.orgdntb.gov.ua

| Polymer System | Additive | Power Conversion Efficiency (PCE) |

|---|---|---|

| PM6:PY-DT | This compound | 19.30% |

This compound is a widely used precursor for synthesizing a variety of materials integral to the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). made-in-china.comgg-oled.comalfachemch.comnovasolbio.com Its derivatives have been successfully developed for use as host materials in phosphorescent OLEDs, as fluorescent emitters, and in specialized applications such as narrowband green emitters.

Phosphorescent OLEDs (PhOLEDs) can achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons. rsc.orgnih.gov This requires a host material with a triplet energy level higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-energy transfer. rsc.org The dibenzothiophene moiety is an excellent scaffold for building such high-triplet-energy host materials.

Derivatives synthesized from bromodibenzothiophene isomers have shown exceptional promise. For instance, 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz) , synthesized using 2-bromodibenzothiophene (B1267234), possesses a high triplet energy (ET) of 2.93 eV. ossila.com When used as a host for the blue phosphorescent emitter FIrPic , the resulting PhOLED demonstrated a high maximum external quantum efficiency (EQE) of 20.0%, a current efficiency of 35.6 cd/A, and a power efficiency of 29.4 lm/W. ossila.com Similarly, 4,4′-bis(dibenzothiophene-S,S-dioxide-2-yl)triphenylamine (DSTPA) , also derived from 2-bromodibenzothiophene, has a high triplet energy of 2.39 eV, making it a suitable host for red phosphorescent emitters. ossila.com

| Host Material | Phosphorescent Emitter | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Max. Power Efficiency |

|---|---|---|---|---|

| DB2tCz | FIrPic (Blue) | 20.0% | 35.6 cd/A | 29.4 lm/W |

While PhOLEDs leverage heavy metals to harvest triplets, third-generation OLEDs utilize a process called Thermally Activated Delayed Fluorescence (TADF) to achieve high efficiencies with purely organic emitters. noctiluca.euresearchgate.net Derivatives of dibenzothiophene are also prominent in this area. The compound DSTPA , derived from 2-bromodibenzothiophene, is a bipolar material that can function not only as a host but also as an efficient green fluorescent emitter, exhibiting a very high fluorescence quantum yield of 0.98. ossila.com This versatility highlights how modifications to the core dibenzothiophene structure can tune the material's properties from a phosphorescent host to a highly efficient fluorescent emitter. ossila.com

For next-generation displays, achieving high color purity is essential, which requires emitters with very narrow emission spectra. rsc.orgnih.gov Multiple-resonance (MR) TADF emitters are a class of compounds designed for this purpose. researchgate.netnih.gov Recently, 2-bromodibenzothiophene was used as a key reactant in the synthesis of two highly efficient MR emitters for narrowband green OLEDs: BThPAc-1 and BThPAc-2 . rsc.org These molecules incorporate a 10-dibenzothiophenyl-9,9-diphenylacridane structure, where the dibenzothiophene unit extends the electronic conjugation, shifting the emission into the green part of the spectrum. nih.gov

These emitters exhibit exceptional performance. In doped films, they show green emission peaks at approximately 509-510 nm with a full-width at half-maximum (FWHM) of just 32 nm, indicating outstanding color purity. rsc.orgnih.gov OLEDs fabricated with these emitters achieved a very high maximum EQE of 26.5% with CIE coordinates of (0.16, 0.71). rsc.org A significant advantage of these materials is their resistance to aggregation-caused quenching, allowing them to maintain high efficiency even at high doping concentrations. An EQE of 20.3% was recorded at a 30 wt% doping concentration, a remarkable achievement for MR emitters. rsc.orgresearchgate.net

| Emitter | Doping Conc. | Max. EQE | FWHM | CIE Coordinates (x, y) |

|---|---|---|---|---|

| BThPAc-1 / BThPAc-2 | 3 wt% | 26.5% | 33 nm | (0.16, 0.71) |

| BThPAc-1 / BThPAc-2 | 30 wt% | 20.3% | 33 nm | (0.18, 0.72) |

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. nih.gov The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used in its active layer. nih.gov Dibenzothiophene and its derivatives are established building blocks for synthesizing high-mobility organic semiconductors for OFETs. ossila.comchemicalbook.comgoogle.com

While this compound is typically the starting point for synthesis rather than the final active material, it enables the creation of larger, highly-conjugated systems with excellent charge transport properties. A prominent class of materials for high-performance OFETs is based on rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT) . mdpi.com The fused aromatic structure of BTBT derivatives facilitates strong π-orbital overlap between adjacent molecules, which is crucial for efficient charge transport. mdpi.com Another complex derivative, Benzo[1,2-b:4,5-b']bis[b]benzothiophene , which can be synthesized via palladium-catalyzed reactions, has also been successfully employed as an organic semiconductor in OFETs. researchgate.net These examples underscore the importance of the dibenzothiophene scaffold, accessed through precursors like this compound, in advancing the field of organic transistors.

| Material Class | Typical Carrier Mobility (cm²/Vs) | Typical On/Off Ratio |

|---|---|---|

| BTBT Derivatives | > 0.03 | ~10⁶ |

Role in Semiconductor Materials

This compound and its derivatives are recognized for their potential as semiconductor materials. cymitquimica.combloomtechz.com The dibenzothiophene core provides good electron-conducting properties and stability, which are crucial for applications in organic electronics. researchgate.net The presence of the bromine atom allows for further chemical modifications, enabling the fine-tuning of the material's electronic characteristics for specific devices. cymitquimica.com These materials are being explored for use in various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmade-in-china.com The sulfur atom within the conjugated backbone can also facilitate short intermolecular S---S contacts, potentially creating additional pathways for charge carrier transport. researchgate.net

Derivatives of dibenzothiophene have shown promise as active materials in optoelectronic devices due to their ability to absorb and emit light at specific wavelengths. bloomtechz.com They are considered for use as channel materials in field-effect transistors and in the fabrication of specialized sensors. bloomtechz.com The versatility of this compound as a building block for small molecule semiconductors continues to be an active area of research. tcichemicals.comtcichemicals.com

Polymer Science and Engineering

The integration of this compound into polymeric structures has led to the development of materials with enhanced properties for various applications in polymer science and engineering.

Integration into Conjugated Polymers

Conjugated polymers are a class of organic semiconductors that are central to the field of organic electronics due to their tunable electronic properties, solution processability, and mechanical flexibility. icmab.esbohrium.com Dibenzothiophene derivatives, including this compound, are valuable building blocks for synthesizing these polymers. researchgate.net The rigid and planar structure of the dibenzothiophene unit, when incorporated into a polymer backbone, can enhance charge transport and stability. researchgate.net

The performance of devices made with conjugated polymers is highly dependent on the polymer's microstructure, which influences charge-transport, optical, and mechanical properties. rsc.org The design and synthesis of new conjugated polymers using building blocks like this compound are critical for advancing applications in OPVs, OLEDs, and other organic electronic devices. icmab.esrsc.org

Synthesis of Poly(dibenzothiophenylene sulfide)s

Recent research has focused on the synthesis of poly(dibenzothiophenylene sulfide)s (PDBTS), a type of sulfur-rich polymer with a high refractive index. rsc.orgresearchgate.net The synthesis of the monomer required for this polymerization, bis(3-dibenzothiophenyl) disulfide, involves a two-step process starting from 3-bromodibenzothiophene. rsc.org While the provided research directly uses the 3-bromo isomer, the underlying synthetic strategies could potentially be adapted for the 4-bromo isomer.

PDBTS is synthesized through the oxidative polymerization of the disulfide monomer. rsc.orgresearchgate.net These polymers exhibit excellent thermal stability and are amorphous, which are desirable properties for high-refractive-index polymers used in optical devices like OLEDs. researchgate.net The "PPS-annulation" strategy, which involves creating a partially fused system, is a rational design approach to achieve materials with ultrahigh refractive indices. rsc.orgresearchgate.net

Control of Blend Morphology in All-Polymer Solar Cells

All-polymer solar cells (all-PSCs) are a promising technology for renewable energy, but their efficiency is often limited by the challenge of controlling the morphology of the polymer blend in the active layer. rsc.orgresearchgate.net Achieving a well-defined nanophase separation between the donor and acceptor polymers is crucial for efficient exciton (B1674681) splitting and charge transport. escholarship.orgresearchgate.net

Recent studies have demonstrated the use of this compound as a volatile solid additive to finely tune the morphology of all-polymer blends. rsc.org The introduction of this compound can lead to more ordered molecular stacking and well-defined fibril networks. rsc.org This is attributed to the enhanced intermolecular interactions that the bromine substitution facilitates with the host materials, which helps to control molecular aggregation and crystallization. rsc.org The use of such additives has been shown to be a broadly applicable strategy for enhancing the efficiency of various all-polymer solar cell systems. rsc.org

Table 1: Impact of this compound as a Solid Additive in All-Polymer Solar Cells

| All-Polymer System | Key Improvement with 4-BDBTP | Resulting Efficiency |

|---|---|---|

| PM6:PY-DT | Finely modulates morphology, enhances intermolecular interactions, controls molecular aggregation and crystallization, facilitates ordered molecular stacking and well-defined fibril networks. rsc.org | 19.30% (certified at 18.82%) rsc.org |

Catalysis and Environmental Applications

Beyond its use in electronic materials, derivatives of bromodibenzothiophene also have potential applications in catalysis.

Catalyst Carriers

Dibenzothiophene derivatives can serve as carriers for catalysts in chemical reactions. bloomtechz.com By immobilizing a catalyst on such a carrier, its stability and recyclability can be improved. bloomtechz.com This approach can lead to reduced production costs and a minimized environmental impact. bloomtechz.com Furthermore, the functional groups on the carrier molecule can potentially have a synergistic effect with the catalyst, leading to enhanced catalytic efficiency. bloomtechz.com

Studies in Pollution Control and Environmental Remediation

Direct research on the environmental fate and remediation of this compound is not extensively documented in publicly available literature. Safety and technical data sheets for the compound often state that information regarding its persistence, degradability, and bioaccumulative potential is not available. tcichemicals.com Halogenated compounds, however, can be of environmental concern, and some data suggests this compound may have long-lasting harmful effects on aquatic life. cymitquimica.comambeed.com

To understand its potential environmental impact and possible degradation pathways, it is instructive to examine studies on its core structure, dibenzothiophene (DBT), and other brominated aromatic compounds. These studies provide a scientific basis for inferring how this compound might behave and be transformed in the environment.

Inferred Bioremediation Pathways from Dibenzothiophene (DBT) Studies

Dibenzothiophene, the parent compound of this compound, is a well-studied sulfur-containing heterocyclic aromatic compound found in fossil fuels. Its removal from the environment is a significant area of research. nih.gov Microbial degradation is a key mechanism for the removal of such pollutants. nih.gov Bacteria have evolved specific catabolic pathways to break down these complex structures.

One of the most recognized degradation routes for DBT is the "Kodama pathway," which is a destructive process that breaks the carbon rings. In this pathway, the bacterium degrades DBT, often using it as a sole source of carbon and sulfur. nih.gov A bacterial strain designated A11, isolated from crude oil-contaminated soil, demonstrated the ability to degrade over 90% of an initial 270 µM concentration of DBT within 72 hours. nih.gov The degradation proceeds through several metabolic intermediates.

Key metabolites identified in the microbial degradation of Dibenzothiophene are detailed below. The detection of these intermediates helps to elucidate the step-by-step breakdown of the molecule.

Table 1: Microbial Degradation of Dibenzothiophene (DBT) by Strain A11

This table summarizes the findings from a study on the degradation of Dibenzothiophene (DBT), the parent compound of this compound. The data provides a model for potential biodegradation.

| Parameter | Finding | Source |

| Microorganism | Bacterial Strain A11 (isolated from mixed culture ERI-11) | nih.gov |

| Substrate | Dibenzothiophene (DBT) | nih.gov |

| Initial Concentration | 270 µM | nih.gov |

| Degradation Efficiency | >90% degradation in 72 hours | nih.gov |

| Identified Metabolite 1 | 3-hydroxy-2-formylbenzothiophene (HFBT) | nih.gov |

| Identified Metabolite 2 | 2-mercaptobenzoic acid (from HFBT degradation) | nih.gov |

| Degradation Pathway | Kodama Pathway (destructive) | nih.gov |

Insights from the Degradation of Other Brominated Organic Compounds

The presence of a bromine atom on the dibenzothiophene skeleton significantly influences the molecule's chemical properties and its susceptibility to degradation. Studies on other brominated organic pollutants, such as brominated flame retardants (BFRs), show that microbial consortia can effectively achieve debromination and complete degradation. mdpi.com

In one study, a consortium of four bacterial strains was shown to degrade the BFRs tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) under aerobic conditions. mdpi.com The degradation required the presence of all four strains and an additional carbon source, indicating a synergistic metabolic process. mdpi.com This suggests that the bioremediation of this compound might also be most effective using a microbial consortium rather than a single strain.

Table 2: Biodegradation of Brominated Flame Retardants by a Microbial Consortium

This table presents findings from a study on the degradation of brominated compounds, serving as an analogue for the potential remediation of this compound.

| Parameter | Finding | Source |

| Microorganisms | Four-strain microbial consortium | mdpi.com |

| Substrates | Tribromo-neopentyl alcohol (TBNPA), Dibromo neopentyl glycol (DBNPG) | mdpi.com |

| Conditions | Aerobic, pH ~7.2, 25°C, requires additional carbon source | mdpi.com |

| Degradation Time | 3–7 days for total degradation | mdpi.com |

| Mechanism | Appears to involve a monooxygenase enzyme | mdpi.com |

| Key Requirement | Metabolic complementation between the four strains is mandatory | mdpi.com |

Potential for Photocatalytic Degradation

Photocatalysis represents another promising technology for the remediation of persistent organic pollutants. rsc.org This advanced oxidation process uses a semiconductor photocatalyst (like titanium dioxide, TiO₂) and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals. rsc.org These ROS can break down complex organic molecules into simpler, less harmful substances. rsc.org

While direct studies on the photocatalytic degradation of this compound are lacking, research on related compounds demonstrates the feasibility of this approach. For instance, polymers derived from a similar compound, 2,5-Dibromo-3-octylthiophene, have shown positive results in the photocatalytic degradation of pollutants under UV light exposure. Furthermore, V-shaped oligothiophenes incorporating a benzothiophene (B83047) core have been successfully used as photocatalysts to degrade contaminants like bisphenol A and rhodamine B with up to 99% efficiency. rsc.org These findings strongly suggest that photocatalytic methods could be developed for the effective degradation of this compound in contaminated water. rsc.org

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Strategies

The functionalization of the dibenzothiophene (B1670422) skeleton is a cornerstone for developing materials with tailored properties. The presence of the bromine atom at the C4 position in 4-Bromodibenzothiophene makes it an ideal precursor for a range of cross-coupling reactions.

Recent advancements have moved beyond traditional methods, focusing on more efficient and selective synthetic routes. A notable strategy involves the Suzuki-Miyaura cross-coupling reaction. For instance, researchers have developed a two-step method to synthesize dibenzothiophene S-oxides by first performing a Suzuki-Miyaura coupling of 2-bromoaryl-substituted sulfinate esters, followed by an intramolecular electrophilic sulfinylation. eurekalert.orgrsc.orgazom.com This approach allows for the creation of a diverse library of polysubstituted dibenzothiophene oxides, which are valuable in chemical biology and materials science. eurekalert.orgazom.com The S-O bond in these S-oxides can be activated to introduce various functional groups, expanding the range of accessible molecules. eurekalert.orgrsc.org

Another emerging area is the copper-catalyzed amination of bromodibenzothiophenes. A one-pot synthesis using a copper catalyst allows for the direct amination of this compound, affording the corresponding amino-derivative in good yields. acs.org This method is significant as dibenzothiophene structures are important in drug discovery. acs.org

Furthermore, transition-metal-catalyzed reactions, including palladium-catalyzed C-H functionalization and intramolecular cross-coupling reactions, are being explored to construct complex dibenzothiophene-based structures. acs.orgsioc-journal.cn These methods offer powerful tools for creating novel materials from precursors like this compound for applications in dyes, pharmaceuticals, and conducting polymers. acs.org

A summary of recent derivatization strategies starting from brominated dibenzothiophenes is presented below.

| Reaction Type | Reagents/Catalyst | Product Class | Reference |

| Suzuki-Miyaura Coupling & Cyclization | Arylboronic acids, Palladium catalyst, Tf₂O | Dibenzothiophene S-Oxides | rsc.orgazom.com |

| Copper-Catalyzed Amination | Aqueous ammonia (B1221849), Cu₂O | Aminodibenzothiophenes | acs.org |

| Buchwald-Hartwig Cross-Coupling | 1,4-diazabicyclo[3.2.2]nonane, Pd₂(dba)₃ | Diazabicyclo-nonane substituted Dibenzothiophene Dioxides | nih.gov |

| Intramolecular Cross-Coupling | Palladium catalyst | Dibenzothiophene | acs.org |

Advanced Computational Studies for Predictive Material Design

Computational chemistry has become an indispensable tool for predicting the properties of new materials, thereby guiding synthetic efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are extensively used to model the electronic and photophysical properties of dibenzothiophene derivatives. scirp.orgsci-hub.sescispace.comacs.orgnih.gov

These theoretical methods allow for the calculation of key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electron affinity, reorganization energies, and excited state dynamics. scirp.orgscispace.com For example, DFT calculations have been used to evaluate a series of tri-aryl substituted dibenzothiophenes as potential electron transport materials for Organic Light Emitting Diodes (OLEDs). scirp.org The studies can predict which substitution patterns on the dibenzothiophene core will lead to optimal performance. For instance, calculations showed that substitution at the C2 position results in the highest electron transport rate among mono-substituted isomers. scirp.org

Computational studies also help in understanding the fundamental structure-property relationships. DFT calculations have been employed to elucidate the relaxation mechanisms of excited states in dibenzothiophene derivatives, revealing efficient intersystem crossing to the triplet state, a crucial process for phosphorescent OLEDs. scispace.comacs.orgnih.gov The combination of computational modeling with experimental synthesis allows for a more rational design of materials with desired electronic and optical properties, saving significant time and resources. sci-hub.sesmolecule.com

The table below summarizes key parameters calculated for model dibenzothiophene derivatives using DFT methods, highlighting their potential for electronic applications.

| Molecule/Derivative | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) | Predicted Application | Reference |

| 2,8-di-(4-formylphenyl)dibenzothiophene | -5.95 | -2.97 | 2.98 | Organic Electronics | sci-hub.se |

| DBTSI 2 (mono-substituted) | -6.42 | -1.53 | 4.89 | Electron Transport Material (OLED) | scirp.org |

| DBTSI 4 (mono-substituted) | -6.44 | -1.51 | 4.93 | Electron Transport Material (OLED) | scirp.org |

| PO15 (di-substituted) | -6.93 | -2.09 | 4.84 | Electron Transport Material (OLED) | scirp.org |

Development of Next-Generation Organic Electronic Devices

Derivatives of this compound are key components in the development of next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). cymitquimica.comchemicalbook.comossila.comresearchgate.net The inherent electronic properties of the dibenzothiophene core, combined with the synthetic flexibility offered by the bromo-substituent, make it an attractive scaffold for creating high-performance materials. cymitquimica.comsci-hub.se

In the field of OLEDs, dibenzothiophene derivatives are being developed as host materials, particularly for blue phosphorescent emitters. scirp.orgossila.com A significant challenge in blue OLEDs is the need for host materials with high triplet energies to prevent quenching of the dopant emission. scirp.org Host materials synthesized from 2-bromodibenzothiophene (B1267234), such as 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz), have shown high triplet energy levels (2.93 eV) and have been used to fabricate highly efficient blue phosphorescent OLEDs. ossila.com

The versatility of the dibenzothiophene structure also extends to other electronic applications. Thienothiophenes, which are related structures, are noted for being electron-rich and planar, facilitating charge migration and making them suitable for various semiconductors. beilstein-journals.org By functionalizing the this compound core, researchers can fine-tune the material's properties for use as electron-transporting layers, hole-transporting layers, or emitters in multilayered device architectures. scirp.orgarchivemarketresearch.com The development of such specialized materials is crucial for improving the efficiency, stability, and color purity of next-generation displays and solid-state lighting. archivemarketresearch.com

Investigation of Structure-Property Relationships for Targeted Applications

A central theme in current research is understanding how the molecular structure of this compound derivatives dictates their physical and chemical properties, which in turn determines their suitability for specific applications. By systematically modifying the core structure, researchers can establish clear structure-property relationships.

For example, studies on substituted dibenzothiophenes have shown that the position of the substituent significantly impacts charge transport characteristics. Mono-substitution at the C2 position of the dibenzothiophene ring leads to a higher electron transport rate, whereas substitution at the C3 position results in a higher hole transport rate. scirp.org This knowledge is critical for designing materials specifically for either electron or hole transport layers in electronic devices.

In a different application, dibenzothiophene derivatives have been synthesized and evaluated as PET imaging agents for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are implicated in neurological disorders. nih.govgoogle.com In this context, the structure was modified to incorporate fluorine atoms and a diazabicyclo[3.2.2]nonane moiety. The resulting compounds showed high binding affinity and selectivity for the target receptor. nih.gov The specific placement of the fluoro-substituents on the dibenzothiophene dioxide core was found to be a key determinant of binding affinity. nih.gov

Q & A

Q. What are the critical physicochemical properties of 4-Bromodibenzothiophene (4-BDBTP) for experimental design?

Answer: Key properties include:

Q. What safety protocols are recommended for handling 4-BDBTP in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage: Keep in airtight containers, protected from light and moisture . Refer to SDS guidelines for halogenated aromatic compounds, even if 4-BDBTP is not explicitly classified as hazardous .

Q. Which analytical techniques are optimal for confirming 4-BDBTP purity post-synthesis?

Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns and bromine positioning .

- HPLC-MS: Detects impurities at trace levels (<0.1%) using reverse-phase columns .

- Melting Point Analysis: Compare observed mp (e.g., 79–82°C for analogs) with literature values to assess crystallinity . Cross-validate results with elemental analysis (C, H, Br, S) for stoichiometric confirmation .

Advanced Research Questions

Q. How does bromine substitution in 4-BDBTP enhance polymer solar cell (PSC) efficiency?

Answer: Bromine in 4-BDBTP:

- Intermolecular Interactions: Forms halogen bonds with electron-rich polymer backbones, improving blend morphology .

- Crystallization Control: Reduces aggregation defects, enabling fibril networks for efficient charge transport .

Q. What strategies resolve conflicting spectral data during 4-BDBTP characterization?

Answer:

- Multi-Technique Approach: Combine XRD (crystallinity), FTIR (functional groups), and TGA (thermal stability) to address discrepancies .

- Computational Validation: Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

- Batch Consistency: Ensure synthetic reproducibility by monitoring reaction parameters (e.g., temperature, catalyst purity) .

Q. How can computational modeling predict 4-BDBTP’s reactivity in cross-coupling reactions?

Answer: